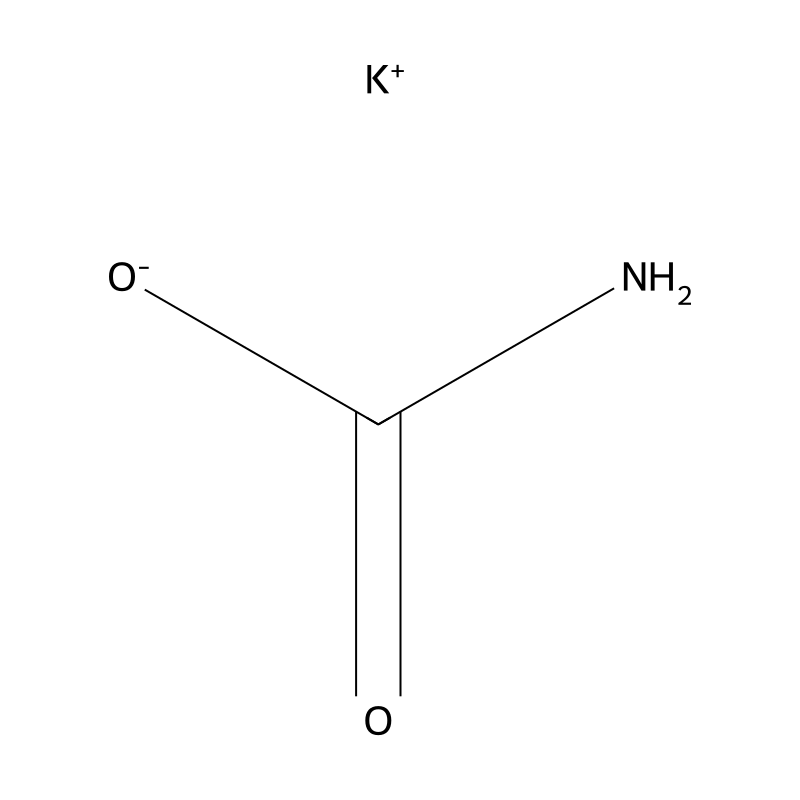

Potassium carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Potassium carbamate is an inorganic compound with the formula . It is a white, crystalline solid that is soluble in water and forms a strongly alkaline solution. Potassium carbamate is primarily recognized for its role as a source of potassium ions and its interactions with carbon dioxide, making it significant in various chemical and biological processes. It is often synthesized through the reaction of potassium hydroxide with carbon dioxide and ammonia, resulting in the formation of ammonium carbamate, which subsequently reacts to yield potassium carbamate .

- Formation from Ammonium Carbamate:

- Decomposition: Potassium carbamate can decompose under certain conditions to release ammonia and carbon dioxide:

- Reactions with Acids: It reacts with strong acids to form corresponding salts:

These reactions highlight its behavior as a basic compound and its utility in synthesizing other chemical species.

Potassium carbamate exhibits biological activity primarily through its interaction with enzymes and proteins. One notable aspect is its role in the stabilization of proteins during carbon dioxide fixation processes. For example, in plants, potassium carbamate participates in the enzymatic activity of ribulose bisphosphate carboxylase/oxygenase (RuBisCO), facilitating the capture of carbon dioxide during photosynthesis . Additionally, it has been observed that carbamates can modify amino acid residues in proteins, influencing their stability and function.

The synthesis of potassium carbamate can be achieved through several methods:

- Direct Reaction: The most common method involves reacting potassium hydroxide with ammonium carbonate or ammonium bicarbonate:

- Carbon Dioxide Absorption: Another approach includes bubbling carbon dioxide through a solution of potassium hydroxide or potassium carbonate:

- From Potassium Chloride: Potassium chloride can also be reacted with ammonium carbamate to yield potassium carbamate:

These methods are significant for producing potassium carbamate on an industrial scale.

Potassium carbamate has several applications across various fields:

- Agriculture: Used as a nitrogen source in fertilizers.

- Chemical Industry: Acts as a catalyst in organic synthesis reactions.

- Pharmaceuticals: Utilized in drug formulations due to its buffering properties.

- Food Industry: Employed as a leavening agent in baking processes.

Additionally, it plays a role in the production of other chemicals and compounds by serving as an intermediate or catalyst.

Interaction studies involving potassium carbamate focus on its reactivity with various substrates and its catalytic properties. For instance, it has been shown to enhance the synthesis of other carbamates from amines and carbon dioxide, demonstrating its utility in organic synthesis . Furthermore, studies have indicated that potassium carbamate can influence enzymatic reactions by altering the pH and stabilizing reaction intermediates.

Potassium carbamate shares similarities with other carbamates but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:

| Compound | Formula | Unique Properties |

|---|---|---|

| Ammonium Carbamate | More soluble in water; used primarily in fertilizers | |

| Calcium Carbamate | Less soluble; used as a dietary supplement | |

| Sodium Carbamate | Lower pH; used in textile processing | |

| Urea | Non-salt form; widely used as a nitrogen fertilizer |

Potassium carbamate's distinct role as both a source of potassium ions and its ability to stabilize proteins during bio

Acid-Base Behavior

Potassium carbamate exhibits pronounced basic characteristics when dissolved in aqueous solutions, forming strongly alkaline solutions . This alkaline behavior stems from the fundamental nature of the carbamate anion (H₂NCO₂⁻), which acts as a Brønsted-Lowry base by accepting protons from water molecules [2].

The acid-base equilibrium of potassium carbamate in aqueous solution follows the general pattern observed for carbamate salts, where the carbamate anion undergoes hydrolysis reactions [3] [4]. In water solutions, the carbamate anion slowly equilibrates with ammonium cations and carbonate or bicarbonate anions according to the following equilibrium expressions [2]:

H₂NCO₂⁻ + 2H₂O ⇌ NH₄⁺ + HCO₃⁻ + OH⁻

H₂NCO₂⁻ + H₂O ⇌ NH₄⁺ + CO₃²⁻

These equilibrium reactions demonstrate the basic nature of the carbamate anion, as hydroxide ions are generated during the hydrolysis process [2]. The formation of hydroxide ions explains the strongly alkaline character of potassium carbamate solutions, similar to the behavior observed with related potassium carbonate solutions, which exhibit pH values of approximately 11.6 [5].

Kinetic investigations have revealed that carbamate formation and decomposition reactions are highly pH-dependent processes [4] [6]. The rate constants for carbamate formation increase with increasing basicity of the amine component, while decomposition rates demonstrate negative correlation with base strength [7]. This pH sensitivity indicates that potassium carbamate stability and reactivity are significantly influenced by solution acidity.

Resonance Stabilization Mechanisms

The carbamate functional group in potassium carbamate benefits from extensive resonance stabilization through three primary contributing resonance structures [8]. These resonance forms involve delocalization of electron density across the nitrogen-carbon-oxygen framework, providing thermodynamic stability to the carbamate moiety.

The amide resonance in carbamates demonstrates characteristic features that distinguish it from conventional amides. Experimental and theoretical studies indicate that carbamate resonance stabilization is approximately 3-4 kcal/mol lower than that observed in typical amides, owing to steric and electronic perturbations introduced by the additional oxygen atom [8] [9]. This reduced resonance energy reflects the influence of the ester-like oxygen on the overall electronic structure.

Three distinct resonance structures contribute to carbamate stabilization [8]:

- Structure A: The neutral form with localized electrons

- Structure B: The form with positive charge on nitrogen and negative charge on carbonyl oxygen

- Structure C: The form with charge separation involving the ester oxygen

The resonance stabilization creates a pseudo double bond character in the carbon-nitrogen linkage, which restricts free rotation about this formally single sigma bond [8] [10]. This restricted rotation has profound implications for the conformational behavior and molecular dynamics of potassium carbamate.

Molecular orbital calculations demonstrate that the highest occupied molecular orbitals exhibit delocalization along the oxygen and nitrogen centers adjacent to the central carbon atom [10]. This delocalization pattern indicates that the heteroatom-carbon-heteroatom system experiences significant electronic conjugation, contributing to the overall stability of the carbamate structure.

Conformational Analysis

Potassium carbamate exhibits conformational complexity arising from restricted rotation about the carbon-nitrogen bond due to resonance stabilization [8] [11]. The carbamate moiety can exist in two primary conformational isomers: syn and anti configurations, which correspond to different spatial arrangements of substituents around the partially double carbon-nitrogen bond [8].

The anti-rotamer is typically favored by approximately 1.0-1.5 kcal/mol relative to the syn-conformer for steric and electrostatic reasons [11]. However, in many carbamate systems, the energy difference between these conformers can be minimal, resulting in approximately equal populations of syn and anti isomers under ambient conditions [8]. This near-equal distribution renders carbamates particularly suitable as conformational switches in molecular devices due to their low activation energy barriers for interconversion [8].

Computational analysis reveals that the backbone of carbamate systems consistently adopts planar conformations [10]. The planarity results from extended delocalization of π-electrons along the carbamate backbone, creating a rigid structural framework. In potassium carbamate, the oxygen, carbon, nitrogen, and hydrogen atoms associated with the carbamate group maintain coplanar arrangements [10].

Stabilization factors influencing conformational preferences include intramolecular hydrogen bonding, solvent effects, concentration dependencies, and temperature variations [8] [11]. The syn-rotamer can be stabilized through specific hydrogen bonding interactions, particularly in systems where carboxylic acid functionality is present [8]. Environmental factors such as solvent polarity, ionic strength, and pH significantly influence the syn-anti equilibrium position.

Molecular orbital analysis confirms that the highest occupied molecular orbitals (HOMO, HOMO-1, HOMO-2, and HOMO-3) demonstrate delocalization along the oxygen and nitrogen centers, supporting the restricted rotation model [10]. The atomic charge distribution computed from atomic axial polar tensor calculations reveals that the carbamate backbone functions as a center of positive charge surrounded by multiple negative charge centers [10].

Nucleophilicity and Electrophilicity Characteristics

The nucleophilic properties of potassium carbamate primarily originate from the nitrogen atom, which possesses lone pair electrons capable of donating electron density to electrophilic centers [12] [13]. The nucleophilicity of the nitrogen center in carbamates follows established trends relating basicity to nucleophilic reactivity, where increased electron density on nitrogen correlates with enhanced nucleophilic character [12].

Systematic studies of nitrogen-containing nucleophiles, including carbamates, demonstrate that nucleophilicity parameters can be quantitatively determined through kinetic measurements [14]. Carbamate nucleophilicity exhibits sensitivity to steric effects, with bulky substituents reducing the accessibility of the nitrogen lone pairs [13]. The relationship between basicity and nucleophilicity in carbamates follows Brønsted correlations, with nucleophilicity increasing proportionally to base strength [7].

The electrophilic characteristics of potassium carbamate center on the carbonyl carbon atom, which exhibits partial positive charge due to the electron-withdrawing effects of the adjacent oxygen atoms [10] [15]. Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) localizes primarily in the carbonyl carbon region, identifying this site as the primary electrophilic reactive center [10] [15].

The dual nucleophilic-electrophilic nature of potassium carbamate enables participation in diverse chemical transformations. The nitrogen center can function as a nucleophile in substitution reactions, while the carbonyl carbon serves as an electrophilic site for nucleophilic attack [16]. This ambiphilic reactivity pattern is characteristic of carbamate functional groups and contributes to their utility in synthetic applications.

Reactivity parameters derived from kinetic studies indicate that carbamate nucleophilicity spans a broad range depending on substitution patterns and electronic effects [17]. The presence of electron-donating groups enhances nucleophilic character, while electron-withdrawing substituents diminish nucleophilic reactivity. These structure-reactivity relationships provide predictive frameworks for understanding potassium carbamate behavior in chemical reactions.

Electronic Structure Considerations

The electronic structure of potassium carbamate reflects the complex interplay between ionic and covalent bonding interactions within the molecular framework. The potassium cation adopts the electronic configuration [Ar] through loss of its 4s¹ valence electron, resulting in a stable noble gas configuration [18] [19]. This electron transfer contributes to the ionic character of the potassium-carbamate interaction.

Molecular orbital calculations reveal distinctive electronic characteristics of the carbamate anion component [10] [15]. The highest occupied molecular orbitals demonstrate significant delocalization across the nitrogen-carbon-oxygen framework, indicating extensive π-electron conjugation. When aromatic substituents are present, the HOMO typically localizes on the aromatic ring with contributions from adjacent oxygen and nitrogen atoms [15].

The electronic structure analysis shows that frontier molecular orbitals play crucial roles in determining reactivity patterns [10] [15]. The HOMO distribution governs nucleophilic reactivity, while LUMO characteristics control electrophilic behavior. In carbamate systems lacking aromatic components, the HOMO concentrates on oxygen atoms and adjacent carbonyls, while aromatic carbamates exhibit HOMO delocalization across the entire conjugated system [15].

Bond order analysis indicates that the carbon-nitrogen bond in carbamates possesses significant double bond character due to resonance effects [10]. This pseudo double bond nature restricts conformational mobility and contributes to the planar geometry observed in carbamate systems. The similar bond distances between carbon-oxygen and carbon-nitrogen linkages further support the delocalized bonding model [10].

Natural bond orbital analysis provides insights into donor-acceptor interactions within the carbamate framework [20]. Second-order perturbation analysis reveals stabilization energies associated with electron delocalization from nitrogen lone pairs to antibonding orbitals of adjacent carbon-oxygen bonds. These orbital interactions contribute substantially to the overall electronic stabilization of the carbamate structure [20].